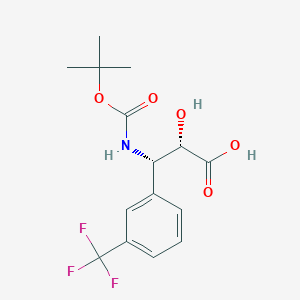
5-氟-2-羟基吡啶
描述
5-Fluoro-2-hydroxypyridine is a fluorinated pyridine derivative that has been studied for its photophysical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a hydroxy group on the pyridine ring significantly influences the chemical and physical properties of the molecule, making it a subject of interest for researchers.
Synthesis Analysis
The synthesis of fluoropyridines, including 5-fluoro-2-hydroxypyridine, can be achieved through various methods. One efficient method involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is general for 2- or 4-nitro-substituted pyridines . Another approach for synthesizing 2-amino-5-fluoropyridines includes a palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate, which provides a range of substituted pyridines . Additionally, a novel synthesis route has been proposed using 2-aminopyridine as a raw material, which simplifies experimental operations and improves yield and purity .
Molecular Structure Analysis
The molecular structure of 5-fluoro-2-hydroxypyridine exhibits interesting photophysical properties due to the presence of electron-rich nitrogen and relatively electron-deficient fluorine atoms. This arrangement may lead to photoinduced electron transfer processes . The molecule exists in lactim and lactam forms in the ground state, with a small stability difference, and undergoes excited state lactim to lactam tautomerization, which is influenced by solvent polarity and temperature .
Chemical Reactions Analysis
5-Fluoro-2-hydroxypyridine can participate in various chemical reactions due to its reactive sites. The fluorine atom can enhance the molecule's ability to act as a chemosensor for transition metal ions, as demonstrated by fluorescence enhancement in the presence of certain metal ions like Fe2+ and Cu2+ . The hydroxy group also plays a crucial role in the molecule's reactivity, allowing for further functionalization and the formation of chelation complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2-hydroxypyridine are influenced by its molecular structure. The fluorine atom imparts unique characteristics to the molecule, such as increased lipophilicity and potential for hydrogen bonding, which can affect its biological activity and solubility . The molecule's photophysical properties, including fluorescence response and tautomerization behavior, are also key aspects of its chemical profile .
科学研究应用
药物应用 抗肿瘤活性
5-氟-2-羟基吡啶用作 5-氟尿嘧啶 (5FU) 的前药,通过肝醛氧化酶转化为 5FU。 它在小鼠结肠 38 和 P 388 白血病模型中表现出抗肿瘤的临床前活性 .
化学合成 卤代化合物
该化合物用于合成各种卤代嘧啶化合物,包括 5-氟-2-羟基-3-硝基吡啶 .
化学反应物在配合物形成中的作用
作用机制
Target of Action
5-Fluoro-2-hydroxypyridine is a halogenated compound . The primary target of this compound is the respiratory system
Mode of Action
It is known that halogenated compounds like this often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Given its primary target, it may be involved in pathways related to respiratory function .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
Given its primary target, it may have effects related to respiratory function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-hydroxypyridine. For example, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, it should be noted that the compound is classified as a combustible solid , which could impact its handling and use.
安全和危害
未来方向
生化分析
Biochemical Properties
5-Fluoro-2-hydroxypyridine plays a crucial role in biochemical reactions, particularly in the synthesis of other fluorinated compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it is used in the synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine and 5-halogenated pyrimidine compounds . The interactions of 5-Fluoro-2-hydroxypyridine with these biomolecules are primarily based on its ability to act as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of the enzymes involved.
Cellular Effects
5-Fluoro-2-hydroxypyridine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can result in the upregulation or downregulation of specific genes. Additionally, 5-Fluoro-2-hydroxypyridine can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-2-hydroxypyridine involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. For example, 5-Fluoro-2-hydroxypyridine can inhibit certain enzymes involved in nucleotide synthesis, leading to changes in gene expression and cellular function . These binding interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-hydroxypyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2-hydroxypyridine remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to 5-Fluoro-2-hydroxypyridine in in vitro or in vivo studies can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-hydroxypyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, 5-Fluoro-2-hydroxypyridine can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
5-Fluoro-2-hydroxypyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor in enzymatic reactions. For example, it can be metabolized by specific enzymes to form active or inactive metabolites, which in turn affect the overall metabolic balance within the cell . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Fluoro-2-hydroxypyridine within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms is important for determining the compound’s bioavailability and distribution within the body.
Subcellular Localization
5-Fluoro-2-hydroxypyridine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it may interact with nuclear enzymes and influence gene expression . Understanding the subcellular localization of 5-Fluoro-2-hydroxypyridine is essential for elucidating its precise biochemical effects.
属性
IUPAC Name |
5-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULSYPVWLJZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376522 | |
| Record name | 5-Fluoro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51173-05-8 | |
| Record name | 5-Fluoro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51173-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-fluoro-2-hydroxypyridine in the synthesis of MK-6096?
A: 5-fluoro-2-hydroxypyridine serves as a crucial reagent in the chemoselective O-alkylation step during the synthesis of MK-6096 []. This reaction introduces a key structural element to the final molecule, contributing to its overall activity as an orexin receptor antagonist.
Q2: What challenges were encountered during the incorporation of 5-fluoro-2-hydroxypyridine, and how were they overcome?
A: The research paper highlights the need to optimize the chemoselective O-alkylation with 5-fluoro-2-hydroxypyridine []. While specifics on the challenges aren't detailed, optimization likely involved fine-tuning reaction conditions such as solvent, temperature, and base to achieve high yields and selectivity for the desired O-alkylated product over potential side products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















